2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol
Overview
Description
2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol is a chemical compound belonging to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of an ethanol group attached to a diethoxy-substituted tetrahydroisoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-diethoxy-1,2,3,4-tetrahydroisoquinoline and ethylene oxide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), may be employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The diethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted isoquinoline derivatives.
Scientific Research Applications
2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on the central nervous system and its potential as a therapeutic agent.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and natural products.
Biological Studies: It is used in research to study its interactions with biological targets and its effects on cellular processes.
Industrial Applications: The compound may be used in the development of new materials or as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol involves its interaction with specific molecular targets in the body. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol: Similar in structure but with methoxy groups instead of ethoxy groups.
2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-propane-1,3-diol: Similar structure with an additional hydroxyl group on the propane chain.
Uniqueness
2-(6,7-Diethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-ethanol is unique due to its specific substitution pattern and the presence of the ethanol group. This structural uniqueness may confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(6,7-diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-18-14-9-11-5-7-16-13(6-8-17)12(11)10-15(14)19-4-2/h9-10,13,16-17H,3-8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YULIMDKKVQKHCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(NCCC2=C1)CCO)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588763 | |
Record name | 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955314-83-7 | |
Record name | 2-(6,7-Diethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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